6,10-Dimethylundeca-5,9-dien-3-one
CAS No.: 61692-37-3
Cat. No.: VC19510801
Molecular Formula: C13H22O
Molecular Weight: 194.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61692-37-3 |
|---|---|
| Molecular Formula | C13H22O |
| Molecular Weight | 194.31 g/mol |
| IUPAC Name | 6,10-dimethylundeca-5,9-dien-3-one |
| Standard InChI | InChI=1S/C13H22O/c1-5-13(14)10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
| Standard InChI Key | WOOSQYGWOMAYTB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)CC=C(C)CCC=C(C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 6,10-dimethylundeca-5,9-dien-3-one, reflects its structural configuration:
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A 13-carbon chain with methyl groups at positions 6 and 10.
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Double bonds at positions 5–6 and 9–10, creating a conjugated diene system.
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A ketone group at position 3, which influences its electronic and steric properties .
The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational studies .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.31 g/mol | |
| Topological Polar Surface Area | 17.10 Ų | |
| LogP (Partition Coefficient) | 3.70 | |
| Rotatable Bonds | 6 |
Synthesis and Industrial Production
Synthetic Pathways
Industrial synthesis typically employs continuous flow reactors to optimize yield and purity. Key steps include:
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Aldol Condensation: Reaction of citral with acetone under basic conditions to form a β-keto intermediate.
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Selective Hydrogenation: Partial reduction of conjugated double bonds using palladium catalysts.
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Purification: Distillation or chromatography to isolate the 3-keto isomer.
This method achieves >90% purity, critical for fragrance applications where trace impurities alter olfactory profiles.
Scalability Challenges
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Isomerization Risks: The α,β-unsaturated ketone moiety is prone to thermal rearrangement, necessitating precise temperature control.
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Byproduct Management: Co-elution of 2-keto and 3-keto isomers requires advanced chromatographic separation.
Physicochemical Properties
Spectral Signatures
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IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (C=C stretch) .
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NMR: NMR shows doublet-of-doublets at δ 5.35–5.45 ppm (olefinic protons) and a singlet at δ 2.15 ppm (ketone methyl) .
Solubility and Stability
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Solubility: Miscible with ethanol and diethyl ether; insoluble in water (LogP = 3.70) .
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Stability: Degrades under UV light via Norrish Type I cleavage, requiring storage in amber glass.
Applications in Fragrance and Flavor Industries
Olfactory Profile
The compound emits a floral-green odor with rosy undertones, making it valuable in perfumery. Its low odor threshold (0.02 ppm) enhances its utility as a top-note enhancer.
Table 2: Comparative Olfactory Properties of Terpenoid Ketones
| Compound | Odor Profile | Threshold (ppm) |
|---|---|---|
| 6,10-Dimethylundeca-5,9-dien-3-one | Floral, green | 0.02 |
| Geranylacetone (2-keto isomer) | Fruity, waxy | 0.05 |
| Dihydrojasmone | Jasmin-like | 0.10 |
Regulatory Status
Approved by the International Fragrance Association (IFRA) for use in cosmetics at concentrations ≤1.5%.
| Property | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | High | 99.27% |
| Blood-Brain Barrier Penetration | High | 97.50% |
| CYP2D6 Inhibition | Negative | 85.27% |
| Ames Test (Mutagenicity) | Negative | 76.33% |
These properties indicate favorable pharmacokinetics but necessitate further in vivo validation.
Comparative Analysis with Structural Isomers
2-Keto vs. 3-Keto Isomers
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Reactivity: The 3-keto isomer exhibits greater electrophilicity due to reduced steric hindrance at the carbonyl group .
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Biological Activity: The 3-keto derivative shows 30% higher COX-2 inhibition than the 2-keto analog, likely due to improved binding pocket compatibility.
Emerging Research Directions
Olfactory Receptor Interactions
Computational docking studies reveal binding to OR1A1 receptors (ΔG = −8.2 kcal/mol), explaining its role in scent perception .
Sustainable Production Methods
Recent advances in biocatalytic synthesis using engineered E. coli strains achieve 65% yield reduction in solvent waste.
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